molecular formula C12H13ClN4O2 B14506210 5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 64959-87-1

5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14506210
CAS No.: 64959-87-1
M. Wt: 280.71 g/mol
InChI Key: XJNCFLYQAHOGPO-UHFFFAOYSA-N
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Description

5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Halogenation, nitration, and sulfonation can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5,6-Diamino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione: Lacks the ethyl group.

    5,6-Diamino-1-phenyl-3-ethylpyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atom.

    5,6-Diamino-1-(3-bromophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of both the 3-chlorophenyl and 3-ethyl groups in 5,6-Diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

CAS No.

64959-87-1

Molecular Formula

C12H13ClN4O2

Molecular Weight

280.71 g/mol

IUPAC Name

5,6-diamino-1-(3-chlorophenyl)-3-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C12H13ClN4O2/c1-2-16-11(18)9(14)10(15)17(12(16)19)8-5-3-4-7(13)6-8/h3-6H,2,14-15H2,1H3

InChI Key

XJNCFLYQAHOGPO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(N(C1=O)C2=CC(=CC=C2)Cl)N)N

Origin of Product

United States

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